molecular formula C17H13N3O4 B11352652 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11352652
M. Wt: 323.30 g/mol
InChI Key: OPSFKWZMQLOQMN-UHFFFAOYSA-N
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Description

  • This compound has a complex structure, combining an oxazole ring, a benzodioxin moiety, and a pyridine group.
  • The systematic name is 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide .
  • It falls within the class of heterocyclic compounds, which often exhibit interesting biological activities.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound are not widely documented, we can propose a retrosynthetic analysis.

      Reaction Conditions: These would depend on the chosen synthetic pathway and reagents.

      Industrial Production:

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions due to its functional groups.

      Common Reagents and Conditions:

      Major Products: These would depend on the specific reaction conditions.

  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.

      Biology and Medicine: Exploring its biological activity (e.g., antimicrobial, antitumor, or anti-inflammatory properties).

      Industry: Assessing its use in materials science or drug development.

  • Mechanism of Action

      Targets: We’d need experimental data, but potential targets could include enzymes, receptors, or cellular pathways.

      Pathways: It might modulate signaling pathways, gene expression, or protein interactions.

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s detailed properties and applications would require further experimental investigation

    Properties

    Molecular Formula

    C17H13N3O4

    Molecular Weight

    323.30 g/mol

    IUPAC Name

    5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pyridin-2-yl-1,2-oxazole-3-carboxamide

    InChI

    InChI=1S/C17H13N3O4/c21-17(19-16-3-1-2-6-18-16)12-10-14(24-20-12)11-4-5-13-15(9-11)23-8-7-22-13/h1-6,9-10H,7-8H2,(H,18,19,21)

    InChI Key

    OPSFKWZMQLOQMN-UHFFFAOYSA-N

    Canonical SMILES

    C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=CC=N4

    Origin of Product

    United States

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